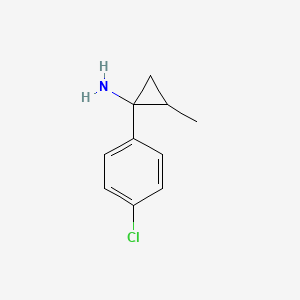

1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEDZMQZECEZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017478-72-6 | |

| Record name | 1-(4-chlorophenyl)-2-methylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comscitepress.org For 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine, the primary strategic disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bonds forming the cyclopropane (B1198618) ring.

Two principal retrosynthetic routes can be envisioned:

Route A: C-N Bond Disconnection: The most straightforward disconnection is at the C1-N bond. This approach, a type of Functional Group Interconversion (FGI), suggests that the target amine can be formed from a corresponding cyclopropyl (B3062369) ketone or cyclopropyl halide. youtube.com This leads to the precursor 1-(4-chlorophenyl)-2-methylcyclopropan-1-one. This ketone could then be synthesized via cyclopropanation of an appropriate alkene.

Route B: C-C Bond Disconnection of the Cyclopropane Ring: A more fundamental disconnection breaks down the three-membered ring itself. This suggests a cyclopropanation reaction as the key bond-forming step. The target molecule could be constructed from 1-chloro-4-(prop-1-en-1-yl)benzene (B8471179) and a source of methylene (B1212753) (CH₂), or a related carbene equivalent. This approach highlights the importance of controlling both regio- and stereoselectivity during the cyclopropanation step.

These analyses establish two key precursors: a substituted styrene (B11656) (like 1-chloro-4-(prop-1-en-1-yl)benzene) and a cyclopropyl ketone (1-(4-chlorophenyl)-2-methylcyclopropan-1-one). Synthetic strategies will therefore focus on the efficient formation of the cyclopropane ring and the subsequent stereoselective introduction of the amine group.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic framework, researchers have developed various pathways, with a significant focus on controlling the stereochemistry of the final compound, which contains two chiral centers.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high enantiomeric and diastereomeric purity is critical. One prominent strategy involves the asymmetric cyclopropanation of an alkene. Heme proteins, for instance, have been engineered to catalyze carbene transfer reactions to produce substituted cyclopropanes with high diastereo- and enantioselectivity. nsf.gov This biocatalytic approach avoids the need for expensive transition-metal catalysts or chiral ligands. nsf.gov

Another approach focuses on the diastereoselective synthesis of related fused cyclopropyl compounds, which has been described in the development of BACE inhibitors. nih.gov These methods can be adapted to control the relative stereochemistry of the methyl and amino groups on the cyclopropane ring. Organocatalysis also presents a powerful tool, where chiral amines can catalyze the formation of trisubstituted cyclopropanes with high levels of enantio- and diastereoinduction from α,β-unsaturated aldehydes and sulfonium (B1226848) ylides. nih.gov

Exploration of Alternative Precursors and Catalytic Systems for Cyclopropanation

The formation of the cyclopropane ring is a pivotal step in the synthesis. Research has explored a variety of precursors and catalytic systems to achieve this transformation efficiently.

A common method for synthesizing the related precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, involves the Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl methyl ketone. google.com This provides a convenient and economically feasible route suitable for larger-scale production. google.com

Alternative methods for cyclopropanation include metal-catalyzed reactions of alkenes with diazoalkanes. researchgate.net While effective, the use of energetic diazo compounds requires stringent safety precautions. researchgate.net Consequently, research into alternative, safer reagents is ongoing. Visible-light-mediated photoredox catalysis offers a milder and more sustainable approach, enabling the intermolecular cyclopropanation of unactivated alkenes with active methylene compounds. researchgate.net

The choice of catalyst is crucial. While transition metals like copper, rhodium, and ruthenium are widely used, recent advances have highlighted the utility of gold-catalyzed cyclopropanation and organophotocatalysis to broaden the scope and improve the environmental profile of these reactions. researchgate.netbeilstein-journals.org

Optimization of Reaction Conditions and Yields for Scalable Laboratory Synthesis

Optimizing reaction conditions is essential for transitioning a synthetic route from discovery to a scalable laboratory procedure. This involves systematically adjusting parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and purity.

For instance, in the synthesis of related imidazole (B134444) derivatives, changing the solvent from options like water, acetonitrile, or THF to refluxing ethanol (B145695) dramatically increased the product yield from trace amounts to 82%. researchgate.net Further extending the reaction time in this optimal solvent did not lead to improvement, indicating a clear optimal duration. researchgate.net

A study on the synthesis of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone, a potential precursor, employed a phase transfer catalyst to facilitate the reaction between 4-chlorophenylacetonitrile and cyclopropyl methyl ketone. google.com The optimization of catalyst type, base, and solvent is critical in such systems to achieve high conversion and yield.

The following table demonstrates a typical approach to reaction optimization, based on the synthesis of a cyclopropane derivative via organophotocatalysis.

| Entry | Catalyst (mol %) | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | PC-3 (10) | 2,6-Lutidine (2.0) | MeCN | 24 |

| 2 | PC-1 (10) | 2,6-Lutidine (2.0) | MeCN | 43 |

| 3 | PC-1 (10) | 2,6-Lutidine (3.0) | MeCN | 55 |

| 4 | PC-1 (5) | 2,6-Lutidine (3.0) | MeCN | 60 |

Data adapted from a representative cyclopropanation optimization study. PC-1 and PC-3 are different photocatalysts. researchgate.net

Mechanistic Studies of Critical Transformations in the Synthesis of the Chemical Compound

Understanding the reaction mechanisms of key steps, such as cyclopropanation and amination, is fundamental to optimizing the synthesis and controlling stereochemical outcomes.

In metal-catalyzed cyclopropanation reactions, the generally accepted mechanism involves the formation of a metal-carbene (or carbenoid) intermediate. This highly reactive species then adds across the double bond of the alkene substrate to form the cyclopropane ring. The structure of the ligand attached to the metal catalyst plays a critical role in this process, influencing both the reactivity of the carbene and the stereoselectivity of the addition.

For the introduction of the amine group, if proceeding via reductive amination of the 1-(4-chlorophenyl)-2-methylcyclopropan-1-one precursor, the mechanism involves the initial formation of an imine or enamine intermediate. This is followed by reduction, often with a hydride reagent, to yield the final amine. The stereochemical outcome of this step is dependent on the facial selectivity of the hydride attack on the iminium ion intermediate.

In a different context, the synthesis of a 2-amino imidazole derivative from an α-chloroketone and a guanidine (B92328) derivative is proposed to proceed via a preliminary regioselective alkylation, followed by an intramolecular condensation and a final tautomerization/aromatization step to yield the product. mdpi.com Such mechanistic insights are crucial for troubleshooting and improving synthetic routes. mdpi.com

Advanced Structural Elucidation and Stereochemical Analysis of 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

High-Resolution Spectroscopic Techniques for Fine Structure Determination (e.g., 2D NMR, Solid-State NMR)

The unambiguous structural elucidation of 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine relies on high-resolution spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is paramount for determining the precise connectivity and spatial relationships of atoms within the molecule. mdpi.com Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the adjacencies of protons on the cyclopropane (B1198618) ring and the methyl group. mdpi.comnih.gov

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to map the connections between protons and carbon atoms. mdpi.com HSQC would directly link each proton to its attached carbon, while HMBC would reveal longer-range couplings (over two to three bonds), which is crucial for assigning quaternary carbons, such as the C1 of the cyclopropane ring bonded to the amine and the chlorophenyl group. researchgate.net The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry (cis/trans isomerism) between the methyl group and the amine group on the cyclopropane ring. mdpi.comnih.gov

Solid-state NMR (ssNMR) offers a powerful tool for analyzing the compound in its solid, crystalline form. mit.edu This technique is particularly useful for studying polymorphism and characterizing the structure without the influence of a solvent. Cross-polarization magic-angle spinning (CP-MAS) experiments can provide high-resolution ¹³C spectra of the solid material, revealing information about the molecular packing and conformational subtleties that may not be apparent in solution. semanticscholar.org

| Spectroscopic Technique | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | 1H-1H Connectivity | - Correlation between H2 proton and methyl group protons.

|

| HSQC | Direct 1H-13C Correlation | - Correlation of each proton with its directly attached carbon atom (e.g., C2-H2, C3-H3, C(methyl)-H(methyl)). |

| HMBC | Long-Range 1H-13C Correlation | - Correlation from methyl protons to C2 and C1 of the cyclopropane ring.

|

| NOESY | Through-Space 1H-1H Proximity | - Cross-peaks between protons of the methyl group and the ortho-protons of the chlorophenyl ring would indicate specific rotational conformations.

|

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional molecular structure of a compound, providing precise data on bond lengths, bond angles, and absolute configuration. nih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously establish the stereochemical relationship (cis or trans) between the methyl and amino-phenyl groups attached to the cyclopropane ring. researchgate.net Furthermore, this technique is the primary method for determining the absolute configuration (R or S) at the two chiral centers (C1 and C2). nih.gov

The presence of a primary amine group makes this compound a suitable candidate for the formation of pharmaceutical co-crystals. google.com Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. mdpi.com By co-crystallizing the compound with a suitable co-former (e.g., a carboxylic acid), it is possible to modify its physicochemical properties. X-ray crystallographic analysis of such co-crystals would elucidate the specific hydrogen bonding networks and supramolecular synthons formed between the amine group and the co-former. google.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.43 |

| b (Å) | 8.83 |

| c (Å) | 11.21 |

| β (°) | 95.5 |

| Volume (ų) | 1325.4 |

| Z (molecules/unit cell) | 4 |

Note: Data is hypothetical, based on values for similar molecular structures kab.ac.ug.

Chiral Separation and Enantiomeric Purity Assessment Methodologies

As this compound possesses two chiral centers, it can exist as two pairs of enantiomers (diastereomers of each other). The separation of these enantiomers is critical for stereochemical analysis and is most commonly achieved using chiral chromatography. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for separating a wide range of chiral compounds and would be a primary choice for developing a separation method. nih.govvt.edu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. eijppr.com For primary amines, the mobile phase composition is crucial; often, a basic additive like diethylamine (B46881) (DEA) is required to improve peak shape and achieve successful separation. mdpi.com

Alternative methods include Capillary Electrophoresis (CE), which offers high separation efficiency and low sample consumption. nih.gov In chiral CE, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the running buffer to facilitate enantiomeric separation. nih.govmdpi.com Once a separation method is established, it can be used for the quantitative assessment of enantiomeric purity by measuring the relative peak areas of the enantiomers to determine the enantiomeric excess (ee). nih.govmdpi.com

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Buffer | Key Considerations |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | n-Hexane/Isopropanol with a basic additive (e.g., DEA) | High resolution and scalability. Method development may be required to optimize selectivity. nih.govmdpi.com |

| Chiral HPLC | Crown Ether-based CSP | Aqueous/Organic with acid modifier | Particularly effective for primary amines. nih.gov |

| Chiral CE | Cyclodextrins (e.g., SBE-β-CD) | Phosphate buffer at low pH | High efficiency and rapid analysis times. nih.govmdpi.com |

Conformational Analysis of the Cyclopropane Ring and Substituents via Spectroscopic and Computational Approaches

The conformational flexibility of this compound is primarily determined by the rotation of the 4-chlorophenyl group and the orientation of the substituents on the rigid cyclopropane ring. The cyclopropane ring itself is highly strained and relatively planar, forcing the substituents into specific spatial arrangements. chemistrysteps.com

Computational chemistry provides powerful tools for exploring the conformational landscape of the molecule. nih.gov Using methods like Density Functional Theory (DFT), the potential energy surface can be calculated as a function of key dihedral angles (e.g., the angle defining the rotation of the phenyl ring relative to the cyclopropane ring). These calculations can identify the lowest energy (most stable) conformers and the energy barriers between them. researchgate.net

These computational models can be validated experimentally using spectroscopic techniques. nih.gov 2D NOESY NMR is particularly valuable, as the intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons. mdpi.com By comparing experimentally observed NOEs (e.g., between the ortho-protons of the phenyl ring and the protons on the cyclopropane ring) with distances predicted by computational models, the preferred solution-state conformation can be determined. nih.gov This integrated approach provides a detailed picture of the molecule's dynamic three-dimensional structure.

| Parameter | Method of Analysis | Information Obtained |

|---|---|---|

| Relative Stereochemistry (cis/trans) | X-ray Crystallography, NOESY | Defines the spatial orientation of the methyl and amino-phenyl groups. |

| Phenyl Ring Rotation | Computational Modeling (DFT), NOESY | Identifies the lowest energy rotational conformer and the barrier to rotation. researchgate.netnih.gov |

| Cyclopropane Ring Puckering | X-ray Crystallography, Computational Modeling | Characterizes the minor deviations from planarity in the three-membered ring. chemistrysteps.com |

Investigations into the Molecular Interactions and Mechanistic Aspects of 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

In Vitro Receptor Binding and Enzyme Inhibition Studies with Purified Biological Targets

Based on its core structure, 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine is predicted to be a potent inhibitor of flavin-containing enzymes, primarily monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). patsnap.comdrugbank.com Tranylcypromine (B92988), the parent compound, is a non-selective inhibitor of both MAO isoforms, which are key enzymes in the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. patsnap.comwikipedia.org

Beyond MAOs, tranylcypromine and its analogs have been shown to inhibit other enzymes. A significant target is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme involved in histone modification, which tranylcypromine inhibits with an IC50 value of less than 2 µM. wikipedia.orgacs.org Studies have also demonstrated that tranylcypromine can inhibit certain cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2C9, and CYP2D6, although these effects may not be clinically significant at typical therapeutic concentrations. nih.gov

Secondary effects on receptor binding have also been observed with chronic administration of tranylcypromine. These are likely downstream consequences of sustained MAO inhibition and elevated neurotransmitter levels. For example, long-term treatment has been shown to increase CB₁ receptor binding density in the prefrontal cortex and hippocampus. nih.gov It can also lead to a down-regulation (a decrease in the maximum number of binding sites, Bmax) of 5-HT₂ serotonin receptors in the cortex. nih.gov

| Target Enzyme/Receptor | Compound | Inhibition/Effect | Potency (Ki, IC50) |

| Monoamine Oxidase A (MAO-A) | Tranylcypromine | Irreversible Inhibition | ~2.3 µM (IC50) |

| Monoamine Oxidase B (MAO-B) | Tranylcypromine | Irreversible Inhibition | ~0.95 µM (IC50) |

| Lysine-Specific Demethylase 1 (LSD1) | Tranylcypromine | Irreversible Inhibition | < 2 µM (IC50) |

| Cytochrome P450 2C19 (CYP2C19) | Tranylcypromine | Competitive Inhibition | 32 µM (Ki) |

| Cytochrome P450 2C9 (CYP2C9) | Tranylcypromine | Noncompetitive Inhibition | 56 µM (Ki) |

| Cytochrome P450 2D6 (CYP2D6) | Tranylcypromine | Competitive Inhibition | 367 µM (Ki) |

| 5-HT₂ Receptor | Tranylcypromine | Down-regulation (Bmax) | Not Applicable |

| CB₁ Receptor | Tranylcypromine | Increased Binding (Bmax) | Not Applicable |

The interaction of cyclopropylamine-based inhibitors with flavin-dependent enzymes like MAO and LSD1 is characterized by time-dependent, mechanism-based irreversible inhibition. patsnap.comacs.org This means the inhibitor acts as a substrate for the enzyme, which processes it into a reactive form that then permanently inactivates the enzyme.

For tranylcypromine's interaction with LSD1, the kinetic parameters have been determined, showing a Kᵢ of 242 µM and a kᵢₙₐ꜀ₜ of 0.0106 s⁻¹. acs.org The inhibition is irreversible, as the enzyme's activity cannot be restored by dilution after incubation with the compound. acs.orgnih.gov This irreversible nature leads to a long pharmacodynamic effect that can last for days, despite the compound itself having a short pharmacokinetic half-life of about two hours. wikipedia.orgresearchgate.net

In contrast, the inhibition of CYP enzymes by tranylcypromine is reversible. Kinetic analysis revealed it to be a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9. nih.gov

| Target Enzyme | Compound | Type of Inhibition | Kinetic Parameters |

| LSD1 | Tranylcypromine | Mechanism-based, Irreversible | Kᵢ: 242 µM; kᵢₙₐ꜀ₜ: 0.0106 s⁻¹ |

| MAO-A / MAO-B | Tranylcypromine | Mechanism-based, Irreversible | Time- and concentration-dependent |

| CYP2C19 | Tranylcypromine | Competitive, Reversible | Kᵢ: 32 µM |

| CYP2C9 | Tranylcypromine | Noncompetitive, Reversible | Kᵢ: 56 µM |

| CYP2D6 | Tranylcypromine | Competitive, Reversible | Kᵢ: 367 µM |

Crystallographic studies of human MAO-B in complex with tranylcypromine have elucidated its specific binding site. The inhibitor binds within the enzyme's active site, where it forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, essential for the enzyme's catalytic activity. researchgate.netnih.gov

Interestingly, the covalent modification of MAO-B by tranylcypromine can induce allosteric effects. Research has shown that tranylcypromine-inhibited MAO-B binds the ligand 2-(2-Benzofuranyl)-2-imidazoline (2-BFI) with a vastly increased affinity (a Kₐ of 9 nM, compared to a Kᵢ of 8.3 µM for the uninhibited enzyme). rcsb.org Crystal structures reveal that 2-BFI binds to a site distinct from the substrate-binding cavity. The data suggest an allosteric mechanism where the covalent attachment of tranylcypromine alters the enzyme's conformation, creating a more hydrophobic environment that strengthens the binding of the second ligand. rcsb.org

Elucidation of Target Engagement Mechanisms by the Chemical Compound

The mechanism of action for cyclopropylamine (B47189) inhibitors is a well-studied example of mechanism-based inactivation, also known as "suicide inhibition." The inhibitor is designed to be catalytically processed by its target enzyme into a chemically reactive species that subsequently forms a permanent, inactivating bond.

The inactivation of MAO by tranylcypromine begins when the compound binds to the enzyme's active site. researchgate.net The catalytic cycle of MAO involves the transfer of an electron from the substrate's amine group to the FAD cofactor. In the case of tranylcypromine, this single-electron transfer (SET) is followed by the strain-induced opening of the cyclopropyl (B3062369) ring. researchgate.netnih.gov

This ring-opening generates a highly reactive carbon radical intermediate. nih.gov This intermediate then rapidly attacks the FAD cofactor, forming a stable covalent adduct. researchgate.net This covalent bond typically forms at the N₅ or C₄ₐ position of the reduced flavin moiety, permanently modifying the cofactor and rendering the enzyme catalytically inactive. nih.gov Because the enzyme itself brings about its own inactivation, the inhibition is highly specific and irreversible. patsnap.com The body must synthesize new enzyme molecules to restore activity. patsnap.com

The initial step in the inactivation mechanism—the transfer of a single electron from the cyclopropylamine's nitrogen to the FAD cofactor—is a key element of a proton-coupled electron transfer (PCET) process. For the amine to donate an electron, it must be in its neutral, unprotonated state. The probability of this state is governed by the pKa of the amine and the pH of the surrounding environment.

Theoretical studies on the inactivation of cytochrome P450 enzymes by other cyclopropylamines have shown that a PCET mechanism is more energetically favorable than a simple single-electron transfer (SET) from the protonated amine. nih.gov In this PCET pathway, the transfer of an electron from the nitrogen atom is coupled with the transfer of a proton. This process effectively lowers the energy barrier for the initial oxidative step that triggers the ring-opening and subsequent covalent adduct formation, highlighting the intricate electronic mechanisms that drive biocatalysis and enzyme inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogs of this compound

SAR studies on tranylcypromine and its analogs have provided valuable insights into how modifications to the phenylcyclopropylamine scaffold affect potency and selectivity. These findings are directly relevant to predicting the activity of this compound.

The core cyclopropylamine structure is essential for the mechanism-based irreversible inhibition of flavin-dependent enzymes like MAO and LSD1. nih.gov Modifications have largely focused on substituting the phenyl ring to enhance interactions within the enzyme's active site.

Substitution on the Phenyl Ring :

Position : For LSD1 inhibition, substitutions at the para (C4) or meta (C3) position of the phenyl ring have proven effective, while ortho (C2) substitutions are generally less potent. nih.govnih.gov In some series, meta-substituted analogs were slightly more potent than their para counterparts. nih.gov

Electronic Effects : The addition of electron-withdrawing groups, such as halogens (Cl, F), at the para-position of the phenyl ring has been shown to increase the inhibitory activity against both MAO-A and MAO-B. nih.gov Similarly, studies on other 1-aryl-2-fluorocyclopropylamines found that both electron-withdrawing (Cl, F) and electron-releasing (Me, OMe) groups at the para-position caused a modest increase in MAO-A inhibition. nih.gov This suggests that the 4-chloro substituent on this compound is likely to enhance its potency as a MAO inhibitor compared to the unsubstituted tranylcypromine.

Substitution on the Cyclopropane (B1198618) Ring :

The introduction of a fluorine atom onto the cyclopropane ring can increase inhibitory activity towards both MAO-A and MAO-B. nih.gov There is a lack of specific SAR data concerning the effects of a methyl group substitution on the cyclopropane ring, as seen in the subject compound.

Stereochemistry :

The stereochemistry of the cyclopropane ring is crucial. For tranylcypromine, which is a trans isomer, the (+)-isomer (1R,2S) and (-)-isomer (1S,2R) show different pharmacological profiles, with one affecting tryptaminergic pathways more and the other affecting catecholaminergic pathways. nih.gov For other analogs, the cis configuration has also been explored, leading to potent and selective MAO-B inhibitors. nih.gov

These SAR findings suggest that the 4-chloro substitution on this compound would likely increase its inhibitory potency against MAO-A and MAO-B relative to tranylcypromine.

| Scaffold Position | Substitution | Effect on MAO/LSD1 Activity |

| Phenyl Ring (para) | Electron-withdrawing groups (e.g., Cl, F) | Increased inhibition of MAO-A and MAO-B. nih.govnih.gov |

| Phenyl Ring (meta) | Various groups | Can be more potent than para-substituted analogs for LSD1. nih.gov |

| Phenyl Ring (ortho) | Various groups | Generally less potent for LSD1 inhibition. nih.gov |

| Cyclopropane Ring | Fluorine | Increased inhibition of both MAO-A and MAO-B. nih.gov |

Impact of Substituent Modifications on Molecular Interaction Profiles

The molecular interaction profile of this compound, a chiral compound, is significantly influenced by modifications to its substituents. The nature and placement of these chemical groups can alter the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for biological targets.

Structure-activity relationship (SAR) studies on analogous compounds have demonstrated the critical role of substituent modifications. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, altering the aromatic and amine substituents had a measurable effect on their lipophilicity, a key factor in drug absorption and distribution. nih.gov Similarly, research on 2-[(R-phenyl)amine]-1,4-naphthalenediones showed that different substituents on the phenyl ring influenced the intramolecular electronic transfer and redox properties of the molecules. nih.gov

In the context of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, substitutions at various positions of the triazolopyrimidine core were key determinants of their antimalarial activity. mdpi.com Specifically, the largest group of congeners had substituted phenyl groups at the 7-amino position, highlighting the importance of this part of the molecule for biological activity. mdpi.com

These examples underscore the principle that even minor changes to a molecule's structure, such as the addition or relocation of a functional group, can lead to significant changes in its interaction with biological systems.

Table 1: Impact of Substituent Modifications on Molecular Properties of Related Compounds

| Compound Class | Modification | Observed Impact |

| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | Aromatic and amine substituent changes | Altered apparent lipophilicity (log kw) |

| 2-[(R-phenyl)amine]-1,4-naphthalenediones | Meta- and para-substitution on the phenyl ring | Varied half-wave potential values in cyclic voltammetry |

| 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs | Substitution at position 2 and the 7-amino group | Significant contribution to antiplasmodial activity |

Stereochemical Influence on Binding Affinity and Selectivity at the Molecular Level

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor in the biological activity of this compound. Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the various stereoisomers of a drug molecule. nih.gov This selective interaction often results in one enantiomer being significantly more active than the other. nih.gov

The specific spatial orientation of the 4-chlorophenyl, methyl, and amine groups on the cyclopropane ring dictates how the molecule fits into the binding site of its target protein. nih.gov For a pharmacological effect to occur, specific parts of the drug molecule must align with corresponding regions of the binding site. nih.gov The inactive enantiomer, despite having the same chemical formula, cannot achieve the same optimal fit. nih.gov

An example of this stereochemical influence can be seen in 3,4,5-trimethoxytranylcypromine (TMT), a derivative of tranylcypromine. It is the trans isomer of this compound that is reported to be active, producing mescaline-like effects in animal studies. wikipedia.org This highlights that the relative orientation of the substituents on the cyclopropane ring is critical for its biological activity.

Table 2: Influence of Stereochemistry on the Activity of Related Cyclopropylamines

| Compound | Active Isomer | Biological Effect |

| 3,4,5-Trimethoxytranylcypromine (TMT) | trans | Mescaline-like effects in animals |

Ligand-Protein Interaction Profiling through Biophysical Assays

To understand the direct molecular interactions between a small molecule like this compound and its protein target, a variety of biophysical assays are employed. acs.orgworldscientific.com These techniques provide valuable data on binding affinity, kinetics, and thermodynamics, which are essential for elucidating the mechanism of action and for structure-based drug design. nih.gov

Several key biophysical methods are used to characterize these interactions:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. acs.org ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. nih.gov It is used to determine the kinetics of the interaction, including the association (kon) and dissociation (koff) rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. nih.gov It can provide information on the binding site and the structural changes that occur upon ligand binding.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex. nih.govnih.gov This detailed structural information is invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. nih.gov

The data from these assays are crucial for building a comprehensive understanding of how a compound interacts with its biological target at the molecular level.

Table 3: Common Biophysical Assays for Ligand-Protein Interaction Profiling

| Assay | Principle | Key Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Binding affinity, enthalpy, entropy |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding | Binding kinetics (on- and off-rates), binding affinity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in nuclear spin states | Binding site, structural changes |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the complex | High-resolution 3D structure of the protein-ligand complex |

| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding with a fluorescent dye | Changes in protein thermal stability upon binding |

Computational Chemistry and Molecular Modeling of 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the chemical reactivity of a molecule. dntb.gov.uamdpi.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine, DFT calculations can provide optimized molecular geometry, including bond lengths and angles, and reveal insights into its electronic properties.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov In the MEP of a related compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, electron-rich negative potential regions are typically located around electronegative atoms like chlorine and nitrogen, while electron-poor positive regions are found near hydrogen atoms. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT (Note: The following data is hypothetical and serves to illustrate the typical output of QM calculations for a molecule like this compound, based on studies of similar compounds.)

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity. |

| Mulliken Charge on N | -0.6 e | Partial atomic charge, indicating potential sites for interaction. |

These calculations provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation into its potential biological activity and reaction mechanisms. researchgate.net

Molecular Docking Simulations with Proposed Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgamazonaws.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. The primary goal is to identify potential biological targets and elucidate the binding mode and affinity. nih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. ijper.org Studies on structurally related compounds, such as derivatives of (+)-MR200 which also contain chlorophenyl and cyclopropane (B1198618) moieties, have utilized docking to rationalize binding affinity results at sigma receptors. nih.gov Similarly, docking studies on other 4-chlorophenyl derivatives have been used to predict interactions with targets like human mitochondrial branched-chain aminotransferase. ijper.org

For this compound, docking simulations could identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Table 2: Example Molecular Docking Results for a Ligand with a Hypothetical Kinase Target (Note: This table presents illustrative data typical of a molecular docking study.)

| Parameter | Value | Description |

| PDB ID of Target | 2A1H | Protein Data Bank identifier for the macromolecule structure. ijper.org |

| Binding Energy | -7.5 kcal/mol | Estimated free energy of binding; a more negative value suggests stronger binding. |

| Key Interacting Residues | TYR-124, PHE-325, ASP-46 | Amino acids in the binding site forming significant interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Hydrophobic, Pi-Alkyl | The nature of the non-covalent bonds stabilizing the complex. |

Such simulations are crucial for hypothesis-driven drug design, helping to prioritize compounds for experimental testing and suggesting modifications to improve binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. frontiersin.orgnih.gov This technique is invaluable for studying the conformational flexibility of a molecule like this compound and the stability of its complex with a biological target. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule behaves in a simulated physiological environment. frontiersin.org

MD simulations can assess the conformational stability of the ligand by analyzing its flexibility and preferred shapes (conformers) in solution. nih.gov When applied to a ligand-receptor complex identified through docking, MD can validate the stability of the predicted binding pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time to assess structural stability. A stable RMSD suggests that the complex remains in a consistent conformation. frontiersin.org Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule or protein are most mobile. frontiersin.org

Table 3: Illustrative Output from a 100 ns Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: The data are representative examples of metrics obtained from MD simulations.)

| Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | A low and stable RMSD indicates the ligand remains stably bound in the binding pocket. |

| Protein Backbone RMSD | 2.0 Å | A stable protein backbone RMSD suggests the overall protein structure is not disrupted by ligand binding. |

| Number of H-Bonds | 2-3 | The average number of hydrogen bonds maintained between the ligand and receptor over time. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A more sophisticated estimation of binding affinity calculated from the simulation trajectory. |

These simulations offer a deeper, time-resolved understanding of the molecular interactions, providing crucial information on the dynamics and stability that static models like docking cannot capture. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links these descriptors to the observed activity. nih.gov For a series of pyrazolo[3,4-b]pyridine derivatives containing a p-chlorophenyl group, QSAR studies have been conducted to correlate their structures with antiplatelet activity. researchgate.net

Although a specific QSAR model for this compound has not been reported, this compound could be included in a training set of similar cyclopropylamine (B47189) derivatives to develop a predictive model for a particular biological endpoint.

Table 4: Example of Descriptors Used in a QSAR Model and Their Contribution (Note: This table is a hypothetical representation of a QSAR equation for a class of compounds.)

| Descriptor | Coefficient | Type | Correlation to Activity |

| LogP (Octanol-Water Partition) | +0.5 | Hydrophobic | Positive correlation (higher lipophilicity increases activity). |

| Topological Polar Surface Area | -0.2 | Polar | Negative correlation (higher polarity decreases activity). |

| Molecular Weight | +0.1 | Steric | Positive correlation (larger molecules are more active). |

| HOMO Energy | -0.8 | Electronic | Negative correlation (lower HOMO energy increases activity). |

| Model Statistics | Value | ||

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the data. | |

| Q² (Cross-validated R²) | 0.75 | Indicates good predictive power of the model. |

QSAR provides a valuable tool for rational drug design, enabling the screening of virtual libraries and the optimization of lead compounds by predicting their activities before synthesis. nih.gov

In Silico Prediction of Mechanistic Pathways for Enzymatic Transformations

Understanding the metabolic fate of a compound is crucial in drug development. In silico methods for metabolism prediction are used to identify potential metabolites that may be formed through enzymatic transformations in the body, primarily by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org These computational tools can predict the sites on a molecule that are most likely to undergo metabolic reactions such as oxidation, hydrolysis, or conjugation. optibrium.com

Metabolism prediction systems can be rule-based, relying on a database of known metabolic reactions, or machine learning-based, trained on large datasets of metabolic data. frontiersin.org For this compound, these tools could predict potential sites of metabolism (SOMs). Likely transformations could include hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the cyclopropyl (B3062369) group. Predicting these pathways early in the discovery process helps in identifying potentially reactive or toxic metabolites and in designing molecules with improved metabolic stability. nih.gov

Table 5: Illustrative In Silico Metabolism Predictions for this compound (Note: The following predictions are hypothetical, based on common metabolic pathways for similar chemical moieties.)

| Predicted Reaction | Site of Metabolism | Predicted Metabolite | Potential Enzyme Family |

| Aromatic Hydroxylation | Phenyl Ring | 1-(4-Chloro-2-hydroxyphenyl)-2-methylcyclopropan-1-amine | Cytochrome P450 (CYP) |

| N-Deamination | Amine Group | 1-(4-Chlorophenyl)-2-methylcyclopropan-1-one | Monoamine Oxidase (MAO) |

| Ring Opening | Cyclopropyl Ring | N-(3-(4-chlorophenyl)-4-oxopentyl)amine | Cytochrome P450 (CYP) |

| Glucuronidation | Amine Group | Glucuronide conjugate at the amine | UGTs |

These in silico predictions serve as valuable guides for subsequent experimental metabolism studies, such as those using liver microsomes, to confirm the metabolic pathways. nih.govnih.govmdpi.com

Analytical Methodologies for Research on 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

Development of Advanced Chromatographic Methods for Compound Purity and Stereoisomer Separation

Chromatography is the cornerstone for assessing the purity and resolving the stereoisomers of chiral molecules like 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine. Due to the presence of two chiral centers, this compound can exist as four stereoisomers (two pairs of enantiomers). The separation of these isomers is critical as they may exhibit different pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used and versatile technique for enantioselective separation. nih.gov The development of a successful method hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Direct separation on a CSP is the most common approach, where the enantiomers form transient diastereomeric complexes with the chiral selector bonded to the stationary phase, leading to different retention times. eijppr.com

For a primary amine structure like this compound, several types of CSPs are applicable:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for a broad range of chiral compounds and can be used in normal-phase, reversed-phase, and polar organic modes. researchgate.netdrexel.edu The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and steric hindrance. A CSP like Whelk-O 1 is particularly useful for the separation of underivatized enantiomers in various compound families, including amines. hplc.eu

Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin (B1172386) molecule can include the chlorophenyl group of the analyte, while interactions with the hydroxyl groups at the rim of the cyclodextrin provide chiral recognition. nih.gov

Chiral Crown Ether CSPs: These are particularly effective for resolving primary amines, where the protonated amino group complexes within the crown ether cavity via hydrogen bonding. nih.gov

Method development involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols for normal phase) to achieve baseline resolution of all four stereoisomers. mdpi.com

Gas Chromatography (GC): Enantioselective GC is another powerful technique, particularly for volatile compounds. For a compound like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. The amine can be derivatized with a chiral reagent (e.g., N-(trifluoroacetyl)prolyl chloride) to form diastereomers, which can then be separated on a standard achiral column. nih.gov Alternatively, direct separation can be achieved on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-Dex). researchgate.netmst.edu This approach has proven effective for the analysis of various chiral cyclopropane (B1198618) derivatives. researchgate.net

| CSP Type | Chiral Selector Example | Primary Separation Mechanism | Typical Application |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Broad applicability for many chiral compounds, including amines. |

| Pirkle-type | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole interactions | Aryl-containing compounds, amides, esters. |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Inclusion complexation | Compounds with aromatic rings that fit into the cyclodextrin cavity. |

| Chiral Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation via hydrogen bonding | Specifically for primary amines. |

Mass Spectrometry-Based Approaches for Investigating in Vitro Biotransformation Pathways (e.g., Microsomal Systems)

Understanding the metabolic fate of a compound is crucial in drug discovery. In vitro models, such as liver microsomes, provide a valuable tool for these investigations. researchgate.net Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. admescope.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for identifying and quantifying metabolites formed in these systems. nih.govmdpi.com

The investigation of this compound biotransformation would typically involve the following steps:

Incubation: The compound is incubated with liver microsomes (e.g., from human, rat, or mouse) in the presence of NADPH, a necessary cofactor for CYP enzyme activity. nih.gov

Sample Processing: The reaction is stopped at various time points, and the samples are processed (e.g., by protein precipitation) to remove proteins and other matrix components.

LC-MS/MS Analysis: The processed samples are analyzed by LC-MS/MS. The high-resolution mass spectrometer can detect the parent compound and any potential metabolites based on their accurate mass-to-charge ratios (m/z). mdpi.com

Metabolite Identification: Biotransformation pathways are elucidated by identifying the mass shifts from the parent compound. For this compound, expected phase I metabolic reactions include:

Hydroxylation: Addition of an oxygen atom (+15.99 Da), likely on the aromatic ring or the methyl group.

N-dealkylation or Deamination: While not a primary pathway for a primary amine, subsequent reactions could occur.

Oxidation: Of the cyclopropyl (B3062369) ring, potentially leading to ring-opening. Phase II reactions, such as glucuronidation (+176.03 Da), could also be investigated by supplementing the incubation with the appropriate cofactor (UDPGA). admescope.com

Tandem MS (MS/MS) is used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.

| Metabolic Reaction | Mass Shift (Da) | Expected [M+H]⁺ (m/z) | Potential Site of Modification |

|---|---|---|---|

| Aromatic Hydroxylation | +15.99 | 198.07 | Phenyl ring |

| Aliphatic Hydroxylation | +15.99 | 198.07 | Methyl group |

| N-Oxidation | +15.99 | 198.07 | Amine group |

| Dehydrogenation | -2.02 | 180.06 | Cyclopropyl or methyl group |

Spectrophotometric and Fluorometric Assay Development for Molecular Interaction Studies

To investigate the mechanism of action of this compound, it is essential to study its interactions with biological targets, such as proteins or receptors. Spectrophotometric and fluorometric assays are powerful, often high-throughput methods for quantifying these molecular interactions. bmglabtech.com

Spectrophotometric Assays: These assays measure changes in light absorption. For instance, if the compound binds to a protein and causes a conformational change that alters the environment of an aromatic amino acid (like tryptophan or tyrosine), this can be detected as a shift in the UV absorption spectrum. While less sensitive than fluorescence methods, UV-Vis spectrophotometry can provide initial evidence of binding.

Fluorometric Assays: These methods are highly sensitive and versatile.

Intrinsic Protein Fluorescence: Many proteins contain fluorescent amino acids (primarily tryptophan). The binding of a small molecule like this compound can quench or enhance this intrinsic fluorescence, providing a direct measure of the binding event and allowing for the calculation of binding affinity (Kd). nih.gov

Fluorescence Polarization (FP): FP is a robust, homogeneous assay for measuring molecular interactions in solution. youtube.com In a typical competition assay, a fluorescently labeled ligand (a tracer) that binds to the target protein is used. When the tracer is bound to the large protein, it tumbles slowly in solution and emits highly polarized light. When an unlabeled test compound (like this compound) is added and displaces the tracer, the small, fast-tumbling tracer emits depolarized light. This change in polarization is directly proportional to the amount of tracer displaced and can be used to determine the binding affinity of the test compound. youtube.com

Fluorogenic Derivatization: The primary amine of the compound can be labeled with a fluorogenic reagent like fluorescamine (B152294) or o-phthaldialdehyde (OPA). thermofisher.com While this is often used for quantification, it can also be adapted for interaction studies if the fluorescence properties of the labeled compound change upon binding to a target. A fluorescence-based screening system for determining the enantiomeric excess of chiral amines has been developed based on the differential fluorescence of diastereomeric complexes. nih.govbath.ac.uk

| Assay Type | Principle | Advantages | Considerations |

|---|---|---|---|

| UV-Vis Spectrophotometry | Change in light absorbance upon binding. | Label-free, simple instrumentation. | Lower sensitivity, potential for compound interference. |

| Intrinsic Fluorescence | Change in protein's natural fluorescence upon binding. | Label-free, sensitive. | Requires target protein to have fluorescent residues (e.g., Tryptophan). |

| Fluorescence Polarization (FP) | Change in the polarization of emitted light from a fluorescent tracer. | Homogeneous (no wash steps), sensitive, suitable for HTS. | Requires a suitable fluorescent tracer and optimization. |

Microfluidic and High-Throughput Screening Platform Integration for Molecular Studies

The integration of analytical methods onto microfluidic platforms, or "lab-on-a-chip" systems, has revolutionized molecular studies by enabling high-throughput screening (HTS) with minimal reagent consumption. researchgate.net These platforms are ideal for the efficient investigation of compounds like this compound.

High-Throughput Screening (HTS): Microfluidic devices allow for the parallelization of thousands of experiments on a single chip. d-nb.info This is particularly advantageous for:

Drug Discovery: Screening large libraries of analogs of the parent compound against a specific biological target to identify structure-activity relationships (SAR).

Toxicity Screening: Assessing the effects of the compound on various cell types cultured within the microfluidic device to identify potential liabilities early in the research process. mdpi.com

Metabolism Studies: Microfluidic systems can incorporate liver cells or microsomes to perform high-throughput metabolism studies, providing a more physiologically relevant environment than static well plates. rsc.orgoup.com

Platform Integration: A key advantage of microfluidics is the ability to integrate multiple analytical steps. For example, a microfluidic chip can be designed to include zones for cell culture, compound dosing with concentration gradients, incubation, and subsequent analysis. mdpi.com Compartmentalized cell culture devices allow for the specific study of neuronal cultures, which could be relevant for neuroactive compounds. nih.gov The output from these chips can be directly coupled to a mass spectrometer or an optical detector for real-time analysis. This integration reduces sample handling, minimizes human error, and provides a wealth of data from a single experiment. researchgate.net The development of such platforms would enable rapid and cost-effective profiling of the biological and metabolic properties of this compound and its derivatives.

| Advantage | Description | Impact on Research |

|---|---|---|

| High Throughput | Massive parallelization of experiments in a small footprint. | Accelerates screening of compound libraries and testing of multiple conditions. d-nb.info |

| Low Reagent Consumption | Utilizes nanoliter to picoliter volumes of samples and reagents. | Reduces cost, especially when using expensive reagents or scarce compounds. researchgate.net |

| Precise Environmental Control | Allows for the creation of stable concentration gradients and controlled flow conditions. | Enables more physiologically relevant cell-based assays and kinetic studies. mdpi.com |

| Integration and Automation | Combines multiple experimental steps (e.g., mixing, reaction, separation, detection) on a single device. | Reduces manual labor, minimizes human error, and improves reproducibility. researchgate.net |

Derivatization and Chemical Modification of 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

Synthesis of Molecular Probes and Affinity Labeling Reagents

The synthesis of molecular probes and affinity labeling reagents from 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine has not been detailed in the available research. Generally, creating such tools would involve chemically modifying the parent compound to incorporate a reporter group (like a fluorophore or a biotin (B1667282) tag) and a reactive group for covalent attachment to a biological target. The primary amine on the cyclopropane (B1198618) ring serves as a potential site for such derivatization. However, specific synthetic routes, reaction conditions, and the characterization of resulting probes derived from this particular compound are not documented.

Introduction of Functional Groups for Bioconjugation Studies

While the primary amine of this compound is a suitable functional group for bioconjugation, there is no specific literature describing its derivatization for this purpose. Bioconjugation strategies often involve coupling a small molecule to a biomolecule, such as a protein or nucleic acid, to study its function or localization. wgtn.ac.nzspringernature.comnih.gov This typically requires the introduction of reactive handles that can participate in bioorthogonal reactions. Although theoretically possible, the practical application of these methods to this compound, including the synthesis of derivatives bearing functional groups like azides, alkynes, or activated esters, has not been reported.

Design and Synthesis of Photochemical Probes Based on the Chemical Compound

There is no available information on the design and synthesis of photochemical probes specifically based on the this compound scaffold. The development of photochemical probes, such as photoaffinity labels, involves incorporating a photoreactive moiety (e.g., a diazirine, benzophenone, or aryl azide) into the structure of a ligand. This allows for light-induced covalent cross-linking to a target protein, facilitating target identification and binding site mapping. While this is a common strategy in chemical biology, its application to this compound has not been described in the scientific literature.

Development of Cyclopropylamine (B47189) Scaffolds as Chemical Biology Tools

The cyclopropylamine motif is recognized as a valuable scaffold in medicinal and chemical biology due to its unique conformational properties and the reactivity of the amine group. However, specific research detailing the development of chemical biology tools derived from this compound is not available. The general utility of cyclopropylamine scaffolds does not extend to specific, documented examples involving this particular compound in the context of developing new probes or tools for chemical biology research.

Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl 2 Methylcyclopropan 1 Amine

Design and Synthesis of Next-Generation Cyclopropylamine (B47189) Scaffolds with Tuned Molecular Interaction Profiles

The cyclopropylamine framework is a cornerstone in the synthesis of a wide array of biologically active compounds, valued for its ability to impart desirable pharmacokinetic properties. longdom.org Future research will focus on the strategic modification of the 1-(4--Chlorophenyl)-2-methylcyclopropan-1-amine structure to create next-generation scaffolds with precisely controlled interactions with biological targets. The inherent ring strain and the basicity of the amine group make cyclopropylamines highly reactive intermediates for diverse chemical transformations. longdom.org

The development of novel synthetic methodologies is crucial for expanding the chemical space around this scaffold. nih.gov Modern techniques, including metal-catalyzed C-H functionalization, Kulinkovich-type reactions applied to nitriles, and stereoselective cyclopropanation methods, offer pathways to novel derivatives. nih.govorganic-chemistry.org For instance, chemoenzymatic strategies are emerging as powerful tools for the stereoselective synthesis of functionalized cyclopropanes, providing access to enantiopure building blocks for medicinal chemistry. nih.gov

Research efforts will be directed toward modifying both the phenyl ring and the cyclopropane (B1198618) core. The decoration of the phenyl ring with various functional groups can significantly influence target binding and inhibitory activity, as has been demonstrated with related cyclopropylamine derivatives where halogenated substituents improved potency against enzymes like Lysine-specific demethylase 1 (KDM1A). nih.gov The synthesis of a library of analogs with varied substitution patterns on the phenyl ring will allow for a systematic exploration of structure-activity relationships (SAR).

| Modification Strategy | Synthetic Approach | Desired Outcome |

| Phenyl Ring Substitution | Palladium-catalyzed cross-coupling reactions | Enhanced target affinity and selectivity |

| Cyclopropane Core Functionalization | Diastereo- and enantioselective cyclopropanation | Improved pharmacokinetic profile |

| Amine Group Derivatization | Reductive amination, Acylation | Modulated basicity and hydrogen bonding capacity |

This table outlines strategies for creating next-generation cyclopropylamine scaffolds based on 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine.

Application of Advanced Mechanistic Probes Derived from the Chemical Compound

The unique reactivity of the cyclopropylamine moiety makes it an ideal candidate for the design of advanced mechanistic probes. The high ring strain of the cyclopropane ring can be exploited in reactions involving selective carbon-carbon bond cleavage, providing insights into biological and chemical processes. acs.org Derivatives of this compound can be engineered to act as probes for studying enzyme mechanisms, particularly those involving redox processes.

The oxidation of cyclopropylamines can lead to reactive ring-opened intermediates, such as α,β-unsaturated aldehydes. acs.org This transformation has been implicated in the metabolic activation of drugs containing this moiety. By synthesizing derivatives of this compound with specific isotopic labels (e.g., ¹³C, ²H) or reporter tags (e.g., fluorescent groups), researchers can trace the metabolic fate of the molecule and identify the cellular machinery responsible for its bioactivation. For example, studies have shown that Cytochrome P450 enzymes can oxidize model cyclopropylamines, highlighting a potential pathway for generating reactive species in vivo. acs.org

These probes can be used to:

Identify specific enzymes responsible for the metabolism of cyclopropylamine-containing drugs.

Characterize the structure of reactive metabolites and their adducts with biomacromolecules.

Elucidate the mechanism of action for drugs where the cyclopropylamine group is essential for covalent interaction with the target, such as certain enzyme inhibitors. nih.gov

| Probe Type | Application | Information Gained |

| Isotope-labeled Analog | Metabolic pathway tracing | Identification of metabolic hotspots and intermediates |

| Fluorescently-tagged Derivative | Cellular localization studies | Visualization of compound distribution within cells |

| Covalent Warhead Analog | Enzyme mechanism investigation | Elucidation of covalent binding modes and target engagement |

This table summarizes the application of advanced mechanistic probes derived from the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery by accelerating the analysis of complex structure-activity relationships (SAR). cas.orgresearchgate.net For a compound series based on this compound, AI and ML can be leveraged to build predictive models that guide the synthesis of new derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that correlates chemical structure with biological activity, has been significantly enhanced by the application of ML algorithms. researchgate.netsemanticscholar.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to model the interaction of cyclopropylamine derivatives with their biological targets. nih.govnih.gov These models generate 3D contour maps that highlight which steric, electrostatic, and hydrophobic fields are critical for activity, providing direct guidance for molecular design. nih.govnih.gov

Deep learning, a powerful subset of ML, can further enhance QSAR models by learning complex patterns directly from molecular structures without the need for pre-calculated descriptors. mdpi.com These advanced computational models can analyze vast datasets of chemical structures and associated biological data to identify subtle trends that may be missed by human researchers. cas.org By training these models on existing data for cyclopropylamine analogs, researchers can predict the activity of virtual compounds, allowing them to prioritize the synthesis of the most promising candidates and reduce the time and cost of drug development. cas.orgresearchgate.net The use of model interpretation techniques, such as SHAP (SHapley Additive exPlanations), can provide crucial insights into why a model makes a certain prediction, helping chemists understand the key molecular features driving biological activity. digitellinc.com

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-2-methylcyclopropan-1-amine?

Methodological Answer: Synthesis typically involves cyclopropanation via carbene addition to alkenes or substitution reactions. Key approaches include:

- Halogen substitution : Reacting 2,2-dichlorocyclopropane derivatives with nucleophiles (e.g., sodium alcoholates) under controlled conditions to replace halogens with amine groups. Evidence from dichlorocyclopropane reactions (e.g., 1-(4-Acetylphenyl)-2,2-dichlorocyclopropane) suggests that sodium methoxide/ethanol can facilitate substitution .

- Cyclopropane ring construction : Using the Kulinkovich reaction, where Grignard reagents and titanium(IV) isopropoxide mediate cyclopropane formation from esters or amides .

Q. Example Protocol :

Start with 1-(4-chlorophenyl)propene.

Generate a carbene (e.g., via diazomethane decomposition) to form the cyclopropane core.

Introduce the amine group via reductive amination or nucleophilic substitution.

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Halogen substitution | NaOCH₃, ethanol, 70°C | 60-75% | |

| Kulinkovich reaction | Ti(OiPr)₄, EtMgBr | 50-65% |

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, the cyclopropane ring protons typically appear as doublets of doublets (δ 1.2–2.5 ppm) due to ring strain .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196.6) and fragmentation patterns.

- HPLC-Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity ≥95% is standard for research-grade material .

Critical Step : Always cross-validate with X-ray crystallography for absolute configuration determination, as seen in cyclopropane derivatives .

Q. What are the key physicochemical properties relevant to experimental handling?

Methodological Answer: Key properties include:

- LogP (2.2) : Predicts moderate lipophilicity, suggesting solubility in DMSO or ethanol .

- Hydrogen Bonding : One H-bond donor and one acceptor, influencing crystallization and solvent selection .

- Thermal Stability : Decomposition temperature >200°C (based on analogs like 1-(4-chlorophenyl)imidazolidin-2-one) .

| Property | Value | Method |

|---|---|---|

| LogP | 2.2 | Calculated (XlogP) |

| Melting Point | ~50–52°C (analog) | DSC |

| Solubility | 10 mg/mL in DMSO | Experimental |

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound's reactivity in nucleophilic substitutions?

Methodological Answer: The cyclopropane’s 60° bond angles create significant ring strain, increasing susceptibility to ring-opening reactions. For example:

- Nucleophilic attack : Amines or alcohols can open the ring under acidic conditions, forming linear derivatives. Monitor reactivity using kinetic studies (e.g., UV-Vis spectroscopy at 300 nm) .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals exothermic decomposition peaks at 180–200°C, correlating with strain energy release .

Mitigation Strategy : Use sterically bulky substituents (e.g., 2-methyl group) to stabilize the ring via steric hindrance .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use Ru(II)-BINAP complexes for enantioselective cyclopropanation, achieving up to 90% ee (based on cyclopropane amine analogs) .

- Chiral Resolution : Separate enantiomers via HPLC with a Chiralpak AD-H column (heptane:isopropanol = 90:10, 1 mL/min) .

Case Study : In related compounds (e.g., 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)cyclopentylmethyl]amino}ethyl)phenol), chiral auxiliary-mediated synthesis achieved >95% diastereomeric excess .

Q. How do computational models predict the compound's pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME calculate:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., GABA receptors, based on structural analogs like Baclofen) .

Validation : Compare computational results with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What methodologies resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical tools (ANOVA) to identify outliers .

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and use reference compounds (e.g., Chlorphentermine Hydrochloride) as positive controls .

Example : Discrepancies in cytotoxicity data may arise from varying cell lines (e.g., HEK293 vs. HeLa). Validate using a panel of cell lines and uniform MTT assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.